6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-(phenylthio)-1-piperidinyl)-, monohydrochloride
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Overview
Description
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-(phenylthio)-1-piperidinyl)-, monohydrochloride is a complex organic compound with a unique structure that combines pyrrolo and pyrimidinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-(phenylthio)-1-piperidinyl)-, monohydrochloride involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-(phenylthio)-1-piperidinyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-(phenylthio)-1-piperidinyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-(phenylthio)-1-piperidinyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-(phenylthio)-1-piperidinyl)-, monohydrochloride include:
- 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride
- 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 2-chloro-5,7-dihydro-7-methyl
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of pyrrolo and pyrimidinone rings, and the presence of the phenylthio and piperidinyl groups.
Properties
CAS No. |
122113-37-5 |
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Molecular Formula |
C18H21ClN4OS |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
7-methyl-2-(4-phenylsulfanylpiperidin-1-yl)-5H-pyrrolo[2,3-d]pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C18H20N4OS.ClH/c1-21-16(23)11-13-12-19-18(20-17(13)21)22-9-7-15(8-10-22)24-14-5-3-2-4-6-14;/h2-6,12,15H,7-11H2,1H3;1H |
InChI Key |
VPBUYWWUARWQLF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=CN=C(N=C21)N3CCC(CC3)SC4=CC=CC=C4.Cl |
Origin of Product |
United States |
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